Potassium 3,4-dihydroxybenzoate

Overview

Description

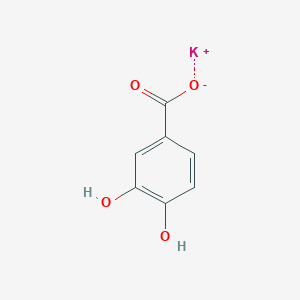

Potassium 3,4-dihydroxybenzoate, also known as potassium gallate, is a compound with the molecular formula C7H5KO4 . It is a white crystalline powder that is odorless and tasteless. The molecular weight of this compound is 192.21 g/mol .

Synthesis Analysis

The synthesis of 3,4-dihydroxybenzoic acid derivatives, which includes this compound, has been reported in the literature . These compounds were tested by the 2,2-diphenyl-2-picrylhydrazyl (DPPH) method showing a radical scavenging ability .Molecular Structure Analysis

The molecular structure of this compound includes a potassium ion and a 3,4-dihydroxybenzoate ion . The IUPAC name for this compound is potassium;3,4-dihydroxybenzoate . The InChI and InChIKey are also provided for this compound .Chemical Reactions Analysis

The compound has been evaluated for its antioxidant and metal chelating properties . It has been found to have a radical scavenging ability and can bind both iron and copper, especially the iron (III), by the formation of hexa-coordinated complexes .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area of this compound is 80.6 Ų .Scientific Research Applications

KHB has a wide range of scientific research applications. It has been used to study the mechanisms of enzyme-catalyzed reactions, and has been used as a reagent in the synthesis of various organic compounds. Additionally, KHB has been used to study the structure and reactivity of proteins, as well as the properties of catalysts.

Mechanism of Action

Target of Action

Potassium 3,4-dihydroxybenzoate, also known as protocatechuate, primarily targets enzymes involved in the degradation of aromatic compounds . It is a substrate for 3,4-dihydroxybenzoate decarboxylase, an enzyme that catalyzes the nonoxidative decarboxylation of 3,4-dihydroxybenzoate . This compound also shows inhibitory activity against drug resistance efflux pumps in bacteria, making it a potential agent for combating antibiotic resistance .

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites, where it undergoes chemical reactions. For instance, in the presence of 3,4-dihydroxybenzoate decarboxylase, this compound is converted into catechol . When acting as an efflux pump inhibitor, it likely interferes with the pump’s function, preventing the expulsion of antibiotics from bacterial cells and thereby increasing the antibiotics’ effectiveness .

Biochemical Pathways

This compound is involved in the degradation pathways of various aromatic compounds. It is a key intermediate in the gentisate pathway and the protocatechuate pathway, which are responsible for the breakdown of aromatic compounds . The conversion of 3,4-dihydroxybenzoate into catechol by 3,4-dihydroxybenzoate decarboxylase is a crucial step in these pathways .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, studies on a similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), provide some insights. MDHB exhibits fast absorption, high systemic clearance, and a short half-life. It permeates the blood-brain barrier and is rapidly distributed to all organs . Its oral bioavailability is 23% . The parent drug was assayed in the urine and faeces of mice after intragastric administration

Result of Action

The action of this compound results in the breakdown of aromatic compounds, contributing to the detoxification of these substances in the environment . When used as an efflux pump inhibitor, it can enhance the effectiveness of antibiotics against resistant bacterial strains .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other aromatic compounds can induce the expression of enzymes like 3,4-dihydroxybenzoate decarboxylase . Additionally, the compound’s action as an efflux pump inhibitor can be influenced by the presence of antibiotics and the specific bacterial strains present .

Advantages and Limitations for Lab Experiments

KHB has several advantages for use in laboratory experiments. It is relatively inexpensive, and has a wide range of applications in scientific research. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, KHB is also toxic, and should be handled with care.

Future Directions

KHB has several potential future applications. It could be used to study the mechanisms of enzyme-catalyzed reactions, and to synthesize organic compounds. Additionally, it could be used to study the structure and reactivity of proteins, and to develop new catalysts for use in industrial processes. Finally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs and therapies.

properties

IUPAC Name |

potassium;3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJCFBMUBQIHJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668229 | |

| Record name | Potassium 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91753-30-9 | |

| Record name | Potassium 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

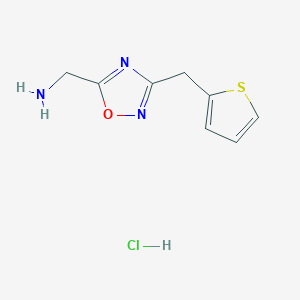

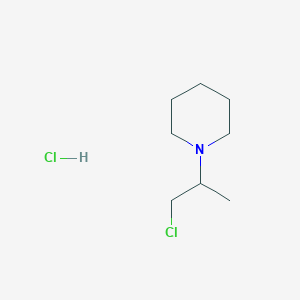

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)

![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)